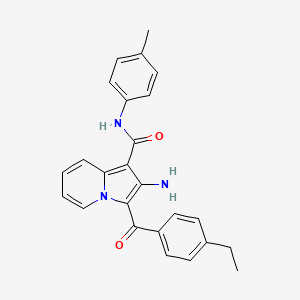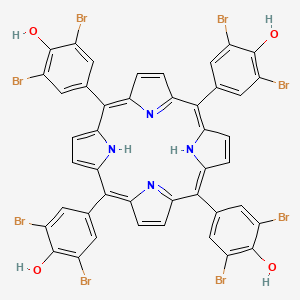
四(3,5-二溴-4-羟基苯基)卟啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin: is a synthetic porphyrin derivative characterized by the presence of four 3,5-dibromo-4-hydroxyphenyl groups attached to the meso positions of the porphyrin ring Porphyrins are a class of organic compounds that play crucial roles in biological systems, such as in hemoglobin and chlorophyll
科学研究应用
Chemistry: Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin is used as a chromogenic reagent for the determination of trace metals, such as lead and mercury, due to its high sensitivity and selectivity .
Biology: In biological research, this compound is studied for its antioxidant properties and potential as a cytoprotector against free radical-induced damage .
Medicine: The compound’s ability to accumulate in cancer cells makes it a candidate for photodynamic therapy, where it can be used to generate reactive oxygen species upon light activation to kill cancer cells .
Industry: In industrial applications, Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin is used in the development of sensors for detecting heavy metals and other environmental pollutants .
作用机制
Target of Action
Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin (TDBHP) is primarily targeted towards lead (Pb) . It has been synthesized and studied for the determination of trace lead .
Mode of Action
TDBHP interacts with lead to form a complex. The complex-formation reaction occurs in an alkaline solution and can be accelerated at room temperature in the presence of oxine . The composition of the complex is 1:2 Pb:TDBHP .
Pharmacokinetics
The solubility of tdbhp could potentially impact its bioavailability .
Result of Action
The result of TDBHP’s action is the formation of a complex with lead. This complex has a maximum absorption at 479 nm, indicating a color change that can be used for spectrophotometric determination of microamounts of lead .
Action Environment
The action of TDBHP is influenced by the environmental conditions. For instance, the complex-formation reaction occurs in an alkaline solution and can be accelerated at room temperature . Additionally, the presence of oxine can also accelerate the reaction .
生化分析
Biochemical Properties
It is known that the basic building block of porphyrin consists of a tetrapyrrole ring that primarily seen in the large number of photosensitizer’s structure employed for the cancer treatments .
Cellular Effects
It is known that photosensitizers based on tetrapyrrole as a core moiety mainly concerns with Type II to generate singlet oxygen, which would swiftly damage the cancer cells in a human body .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin typically involves the condensation of pyrrole with 3,5-dibromo-4-hydroxybenzaldehyde under acidic conditions. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle. The reaction mixture is then subjected to oxidation using an oxidizing agent like p-chloranil to yield the desired porphyrin compound .
Industrial Production Methods: Industrial production of Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Debrominated porphyrin derivatives.
Substitution: Functionalized porphyrin derivatives with various substituents.
相似化合物的比较
Tetra(4-hydroxyphenyl)porphyrin: Lacks bromine atoms, resulting in different reactivity and applications.
Tetra(3,5-dimethoxy-4-hydroxyphenyl)porphyrin:
Uniqueness: Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin is unique due to the presence of both bromine and hydroxyl groups, which enhance its reactivity and versatility in various applications. The bromine atoms increase the compound’s ability to participate in halogen bonding, while the hydroxyl groups contribute to its antioxidant properties .
属性
IUPAC Name |
2,6-dibromo-4-[10,15,20-tris(3,5-dibromo-4-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H22Br8N4O4/c45-21-9-17(10-22(46)41(21)57)37-29-1-2-30(53-29)38(18-11-23(47)42(58)24(48)12-18)32-5-6-34(55-32)40(20-15-27(51)44(60)28(52)16-20)36-8-7-35(56-36)39(33-4-3-31(37)54-33)19-13-25(49)43(59)26(50)14-19/h1-16,53,56-60H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEAALYDIBPCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=C(C(=C6)Br)O)Br)C7=CC(=C(C(=C7)Br)O)Br)C8=CC(=C(C(=C8)Br)O)Br)C=C3)C9=CC(=C(C(=C9)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H22Br8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1309.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin facilitate the detection of trace metals?
A: Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin, often abbreviated as T(DBHP)P, acts as a colorimetric reagent for detecting trace metals like Lead [] and Platinum []. In the presence of specific metals and under optimized conditions, T(DBHP)P forms a colored complex. This complex exhibits maximum absorbance at a specific wavelength, allowing for quantitative analysis using spectrophotometry. The intensity of the color change is directly proportional to the metal concentration, enabling researchers to determine even minute quantities of these metals in various samples.
Q2: What makes T(DBHP)P suitable for detecting nucleic acids?
A: T(DBHP)P exhibits unique interactions with nucleic acids, specifically calf thymus DNA (ctDNA) []. In acidic environments, the interaction between T(DBHP)P and ctDNA leads to a significant enhancement of Resonance Light Scattering (RLS) intensity. This amplified signal, measured at a specific wavelength (449 nm), directly correlates with the concentration of ctDNA. This characteristic makes T(DBHP)P a highly sensitive probe for detecting and quantifying nucleic acids at nanogram levels.
Q3: How does T(DBHP)P interact with proteins, and what are the analytical implications?
A: Research indicates that T(DBHP)P interacts with proteins like Bovine Serum Albumin (BSA) through a combination of electrostatic forces and non-radiation energy transfer [, ]. This interaction leads to fluorescence quenching of the protein, and the extent of quenching is directly related to the protein concentration. This phenomenon has been successfully employed to develop sensitive and selective spectrophotometric methods for protein quantification in various matrices, including food samples [].
Q4: Beyond analytical applications, what other research avenues are being explored with T(DBHP)P?
A: While T(DBHP)P demonstrates significant potential as an analytical reagent, research also focuses on understanding its interaction mechanisms with biomolecules. Studies delve into the thermodynamic parameters of T(DBHP)P binding with proteins [], offering insights into the nature of these interactions. Furthermore, investigations using techniques like synchronous fluorescence spectroscopy help elucidate the impact of T(DBHP)P on protein conformation and its influence on the surrounding microenvironment []. These findings contribute to a broader understanding of T(DBHP)P's behavior in biological systems, potentially paving the way for future applications beyond analytical chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
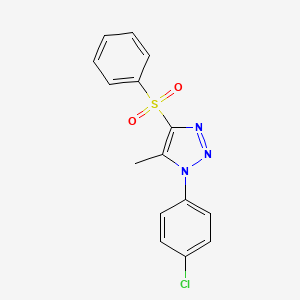
![N-(4-fluoro-2-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2465524.png)

![8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2465528.png)
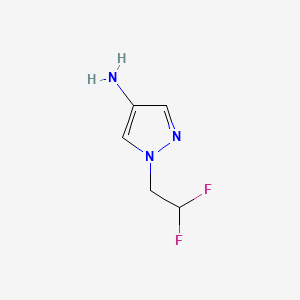
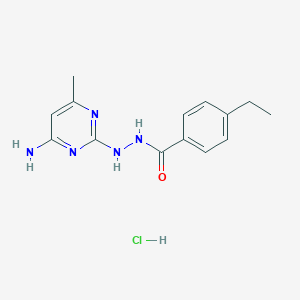
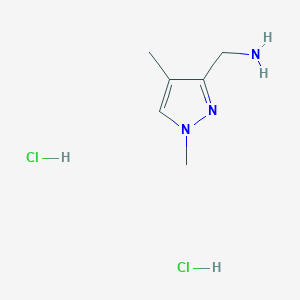
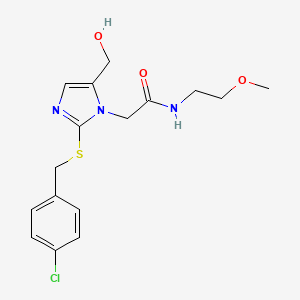

amine](/img/structure/B2465540.png)


![methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2465545.png)
